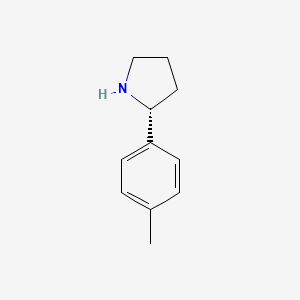

(2R)-2-(4-methylphenyl)pyrrolidine

Description

(2R)-2-(4-methylphenyl)pyrrolidine is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with a nitrogen atom and a 4-methylphenyl substituent at the C2 position. The stereochemistry at C2 (R-configuration) plays a critical role in its interactions with biological targets, particularly in ligand-receptor binding and enantioselective catalysis . Pyrrolidine derivatives are widely studied due to their structural rigidity, which enhances binding affinity in pharmaceutical applications, and their utility as chiral ligands in asymmetric synthesis .

This compound is typically synthesized via hydrogenation of pyrrole precursors or through enantioselective routes involving chiral auxiliaries or catalysts. For example, hydrogenation of (2S)-2-(2-oxo-2-phenylethyl)-N-(methoxycarbonyl)pyrrolidine (22) yields (2R)-configured products, as demonstrated in multi-step synthetic protocols .

Properties

IUPAC Name |

(2R)-2-(4-methylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFISDWSKUHPET-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427568 | |

| Record name | AC1OFAT7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227908-77-1 | |

| Record name | AC1OFAT7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(P-Tolyl)pyrrolidine can be achieved through several methods. One common approach involves the enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes. This reaction is catalyzed by chiral ligands and silver salts, leading to the formation of chiral cis-3,4-diaminopyrrolidines . Another method involves the Staudinger ketene-imine cycloaddition, where N-aryl-2-oxo-pyrrolidine-3-carboxylic acids are used as the ketene source .

Industrial Production Methods

Industrial production of ®-2-(P-Tolyl)pyrrolidine typically involves optimizing the reaction conditions to achieve high yields and enantioselectivity. This may include the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(P-Tolyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are introduced at specific positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidines, which can be further utilized in various synthetic applications.

Scientific Research Applications

®-2-(P-Tolyl)pyrrolidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.

Industry: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-2-(P-Tolyl)pyrrolidine involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and chemical properties of (2R)-2-(4-methylphenyl)pyrrolidine are influenced by its substituents. Below is a comparative analysis with structurally related pyrrolidine derivatives:

Key Observations :

- Electronic Effects : The 4-methyl group in the target compound provides moderate electron-donating effects, enhancing lipophilicity compared to the electron-withdrawing nitro or halogens in analogues like (2R)-2-(3-iodo-4-methoxyphenyl)pyrrolidine .

- Steric Effects : Bulky substituents (e.g., iodine in ) reduce rotational freedom but improve target specificity.

- Biological Activity : The 4-methylphenyl derivative lacks the sulfonyl or piperidinyl groups found in SB269970, resulting in lower affinity for 5-HT7 receptors but reduced off-target effects .

Pharmacological and Physicochemical Data

Notes:

Biological Activity

(2R)-2-(4-methylphenyl)pyrrolidine, commonly known as a pyrrolidine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(2R)-2-(4-methylphenyl)pyrrolidine is characterized by a five-membered nitrogen-containing ring structure, which is pivotal for its biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity and receptor affinity, contributing to its pharmacological properties.

Mechanisms of Biological Activity

The biological activity of (2R)-2-(4-methylphenyl)pyrrolidine is primarily attributed to its interactions with various molecular targets within biological systems. The compound has been shown to bind to specific receptors and enzymes, modulating their activity and leading to diverse pharmacological effects. Notably, pyrrolidine derivatives are often linked with:

- Antitumor Activity : Several studies have indicated that pyrrolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Neurotransmitter Reuptake Inhibition : Research has demonstrated that (2R)-2-(4-methylphenyl)pyrrolidine analogs can inhibit the reuptake of dopamine (DA) and norepinephrine (NE), making them potential candidates for treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Case Studies and Research Findings

-

Antitumor Activity :

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 A549 (Lung Cancer) 12 -

Neurotransmitter Reuptake Inhibition :

Compound DA IC50 (nM) NE IC50 (nM) (2R)-2-(4-methylphenyl)pyrrolidine 30 50 Pyrovalerone 25 45

Pharmacological Applications

Due to its biological activities, (2R)-2-(4-methylphenyl)pyrrolidine has potential applications in:

- Cancer Therapy : Its antitumor properties may be harnessed in developing novel chemotherapeutic agents.

- Neurological Disorders : The ability to inhibit neurotransmitter reuptake positions it as a candidate for treating conditions like depression and ADHD.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.